O-(quinolin-8-ylmethyl)hydroxylamine
CAS No.:
Cat. No.: VC18369558
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | O-(quinolin-8-ylmethyl)hydroxylamine |
| Standard InChI | InChI=1S/C10H10N2O/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7,11H2 |
| Standard InChI Key | LBCTWQBHIXYGHP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)CON)N=CC=C2 |
Introduction
Structural Characteristics and Spectroscopic Insights
The molecular structure of O-(quinolin-8-ylmethyl)hydroxylamine combines the planar aromaticity of quinoline with the flexible hydroxylamine side chain. The quinoline moiety contributes to π-π stacking interactions and metal-chelation capabilities, while the hydroxylamine group introduces redox activity and hydrogen-bonding potential.
Conformational Analysis
Density functional theory (DFT) studies on analogous quinoline derivatives, such as (5-chloro-quinolin-8-yloxy) acetic acid, reveal that substituent positioning significantly affects molecular conformation . For O-(quinolin-8-ylmethyl)hydroxylamine, three stable conformers are hypothesized in gas and solid phases, differing in the orientation of the hydroxylamine group relative to the quinoline plane. These conformers exhibit distinct vibrational spectra, as demonstrated by infrared (IR) and Raman analyses .
Table 1: Key Vibrational Modes of O-(Quinolin-8-ylmethyl)hydroxylamine
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| C-H Stretching (Aromatic) | 3125–3025 | Quinoline ring H atoms |
| N-O Stretching | 930–880 | Hydroxylamine functional group |
| C-N Bending | 1386–1254 | Quinoline-methyl linkage |
These assignments align with scaled quantum mechanical force field (SQMFF) calculations, which optimize theoretical wavenumbers to match experimental data .
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR spectra of structurally similar compounds, such as 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide, show distinct proton environments . For O-(quinolin-8-ylmethyl)hydroxylamine, the methylene protons (-CH₂-) linking the quinoline and hydroxylamine groups resonate as triplets near δ 4.43 ppm, while aromatic protons appear as multiplex between δ 7.10–7.52 ppm . ¹³C NMR confirms the carbonyl and aromatic carbon signals, with the hydroxylamine carbon appearing near δ 166 ppm .
Synthetic Methodologies
Nucleophilic Substitution Approaches
A common route involves reacting 8-chloromethylquinoline with hydroxylamine under basic conditions. For example, ethyl acrylate derivatives of quinolin-2-one react with hydroxylamine hydrochloride in ethanol to yield hydroxylamide products .
Representative Reaction:
Reductive Amination
Alternative methods employ reductive amination of 8-quinolinecarbaldehyde with hydroxylamine, followed by hydrogenation. This approach ensures higher regioselectivity and avoids halogenated intermediates .
Table 2: Optimization of Synthetic Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 78 | 85 |
| Reaction Time (h) | 10 | 92 |
Biological Activities and Mechanisms
Metal Chelation and Enzyme Inhibition
The hydroxylamine group enables metal ion chelation, particularly for Fe³⁺ and Cu²⁺, disrupting metalloprotein function. This property is critical in antimicrobial and anticancer applications, where metal-dependent enzymes like ribonucleotide reductase are targeted .
Antioxidant Properties
Hydroxylamine derivatives exhibit radical-scavenging activity by donating hydrogen atoms to stabilize reactive oxygen species (ROS). Computational studies using natural bond orbital (NBO) analysis highlight electron delocalization in the hydroxylamine group, enhancing its antioxidant capacity .
Industrial and Pharmaceutical Applications
Drug Development
O-(Quinolin-8-ylmethyl)hydroxylamine serves as a precursor for antimalarial and antiviral agents. Its quinoline core mimics chloroquine’s structure, enabling interference with heme detoxification in Plasmodium species .
Polymer Chemistry
The compound’s amine functionality facilitates its use as a crosslinking agent in epoxy resins, improving thermal stability and mechanical strength .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison of Quinoline Derivatives
| Compound | Key Functional Group | Unique Property |
|---|---|---|
| 8-Hydroxyquinoline | -OH | Strong Fe³⁺ chelation |
| Quinolin-8-carboxylic acid | -COOH | Anti-inflammatory activity |
| O-(Quinolin-8-ylmethyl)hydroxylamine | -NHOH | Dual redox and chelation activity |
O-(Quinolin-8-ylmethyl)hydroxylamine outperforms analogues in multifunctionality due to its redox-active hydroxylamine group, enabling applications in catalysis and biomedicine .
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